molecular formula C15H13NO6S B12681329 7-Amino-3-phenyl-2H-chromen-2-one sulfate CAS No. 83732-87-0

7-Amino-3-phenyl-2H-chromen-2-one sulfate

Katalognummer: B12681329
CAS-Nummer: 83732-87-0
Molekulargewicht: 335.3 g/mol
InChI-Schlüssel: ZPIUHEQPLMCEFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Oxo-3-phenyl-2H-benzopyran-7-yl)ammonium hydrogen sulphate is a heterocyclic organic compound It is known for its unique chemical structure, which includes a benzopyran ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Oxo-3-phenyl-2H-benzopyran-7-yl)ammonium hydrogen sulphate typically involves the reaction of 3-phenylcoumarin with ammonium hydrogen sulphate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of (2-Oxo-3-phenyl-2H-benzopyran-7-yl)ammonium hydrogen sulphate may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The product is typically purified through recrystallization or chromatography techniques to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Oxo-3-phenyl-2H-benzopyran-7-yl)ammonium hydrogen sulphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under specific conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzopyran compounds, depending on the reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

(2-Oxo-3-phenyl-2H-benzopyran-7-yl)ammonium hydrogen sulphate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of (2-Oxo-3-phenyl-2H-benzopyran-7-yl)ammonium hydrogen sulphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Coumarin: A structurally related compound with a benzopyran ring system.

    Chromone: Another compound with a similar ring structure but different functional groups.

    Flavone: A compound with a benzopyran ring and additional phenyl group.

Uniqueness

(2-Oxo-3-phenyl-2H-benzopyran-7-yl)ammonium hydrogen sulphate is unique due to its specific ammonium hydrogen sulphate moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

83732-87-0

Molekularformel

C15H13NO6S

Molekulargewicht

335.3 g/mol

IUPAC-Name

7-amino-3-phenylchromen-2-one;sulfuric acid

InChI

InChI=1S/C15H11NO2.H2O4S/c16-12-7-6-11-8-13(10-4-2-1-3-5-10)15(17)18-14(11)9-12;1-5(2,3)4/h1-9H,16H2;(H2,1,2,3,4)

InChI-Schlüssel

ZPIUHEQPLMCEFI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)N)OC2=O.OS(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.